molecular formula C17H24O6 B1206856 Tetraneurin E CAS No. 25383-30-6

Tetraneurin E

Cat. No. B1206856
CAS RN: 25383-30-6
M. Wt: 324.4 g/mol
InChI Key: CLPRBVIHHFLWQY-SGXNCSQFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraneurin E is a sesquiterpene lactone that is a (3aS,9bS)-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one heterotricyclic ring system with a hydroxymethyl, hydroxy, acetate, and methyl group substituents at positions 6, 6a, 9, and 9a respectively. It has a role as a metabolite. It is a sesquiterpene lactone, a gamma-lactone, an organic heterotricyclic compound and an acetate ester.

Scientific Research Applications

Isolation and Structure Determination

Tetraneurin-A, a pseudoguaianolide related to Tetraneurin E, was isolated from Parthenium alpinum var. tetraneuris. This research highlights the structural determination and isolation processes of such compounds, which are crucial for understanding their potential applications in scientific research (Rüesch & Mabry, 1969).

Potential Therapeutic Applications

The study of Tetradifon, an organochlorine acaricide structurally similar to Tetraneurin E, has shown insights into its genotoxic effects. While direct genotoxicity was not evident, the induction of oxidative stress suggests potential therapeutic applications in understanding and managing oxidative stress-related conditions (Badraoui et al., 2007).

Environmental and Biochemical Research

Research on tellurium and selenium, elements chemically related to Tetraneurin E, has provided insights into their sorption kinetics, environmental behavior, and toxicological profiles. This research is essential for understanding the environmental impact and potential biochemical applications of Tetraneurin E and related compounds (Gil-Díaz et al., 2020).

Nanotechnology and Material Science

The development of Te nanostructures, which share chemical properties with Tetraneurin E, offers insights into potential applications in nanotechnology and material science. These nanostructures have been explored for use in devices like batteries, photodetectors, and thermoelectric devices, suggesting similar potential uses for Tetraneurin E derivatives (He et al., 2017).

Biomedical Research and Applications

Studies on tellurium, a chemically similar element to Tetraneurin E, have shown its potential in biomedical applications. These include antibacterial, anticancer, and imaging agents, providing a basis for exploring similar applications for Tetraneurin E in the medical field (Zare et al., 2017).

properties

CAS RN

25383-30-6

Product Name

Tetraneurin E

Molecular Formula

C17H24O6

Molecular Weight

324.4 g/mol

IUPAC Name

[(3aS,6R,6aR,9S,9aS,9bR)-6a-hydroxy-6-(hydroxymethyl)-9a-methyl-3-methylidene-2-oxo-3a,4,5,6,7,8,9,9b-octahydroazuleno[8,7-b]furan-9-yl] acetate

InChI

InChI=1S/C17H24O6/c1-9-12-5-4-11(8-18)17(21)7-6-13(22-10(2)19)16(17,3)14(12)23-15(9)20/h11-14,18,21H,1,4-8H2,2-3H3/t11-,12+,13+,14-,16+,17-/m1/s1

InChI Key

CLPRBVIHHFLWQY-SGXNCSQFSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@@]1([C@H]3[C@@H](CC[C@@H]2CO)C(=C)C(=O)O3)C)O

SMILES

CC(=O)OC1CCC2(C1(C3C(CCC2CO)C(=C)C(=O)O3)C)O

Canonical SMILES

CC(=O)OC1CCC2(C1(C3C(CCC2CO)C(=C)C(=O)O3)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetraneurin E
Reactant of Route 2
Tetraneurin E
Reactant of Route 3
Tetraneurin E
Reactant of Route 4
Tetraneurin E
Reactant of Route 5
Tetraneurin E
Reactant of Route 6
Tetraneurin E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.